
Ethyl but-1-ene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl but-1-ene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. Sulfonate esters are known for their role as intermediates in various chemical reactions, particularly in organic synthesis. This compound is characterized by the presence of an ethyl group, a but-1-ene group, and a sulfonate group, making it a versatile compound in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl but-1-ene-1-sulfonate can be synthesized through the reaction of but-1-ene with ethyl sulfonic acid under specific conditions. The reaction typically involves the use of a catalyst to facilitate the addition of the sulfonic acid group to the but-1-ene molecule. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where but-1-ene and ethyl sulfonic acid are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the final product. The industrial production methods are designed to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl but-1-ene-1-sulfonate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are influenced by the presence of the sulfonate group, which acts as a good leaving group in substitution reactions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide, sodium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonate group to a sulfide.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of ethyl but-1-ene-1-sulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group serves as a good leaving group, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved include interactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of new covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl but-1-ene-1-sulfonate
- Propyl but-1-ene-1-sulfonate
- Butyl but-1-ene-1-sulfonate
Uniqueness
This compound is unique due to its specific combination of an ethyl group and a but-1-ene group, which imparts distinct reactivity and properties compared to other sulfonate esters. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Propiedades
Número CAS |
110680-05-2 |
|---|---|
Fórmula molecular |
C6H12O3S |
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
ethyl but-1-ene-1-sulfonate |
InChI |
InChI=1S/C6H12O3S/c1-3-5-6-10(7,8)9-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
MLMXJFLEJNKDTL-UHFFFAOYSA-N |
SMILES canónico |
CCC=CS(=O)(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
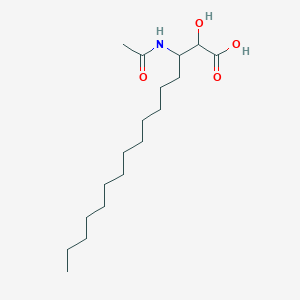
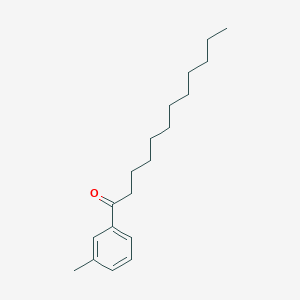
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
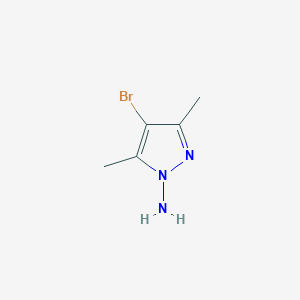

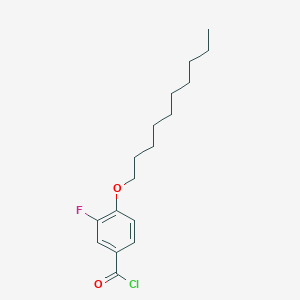
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
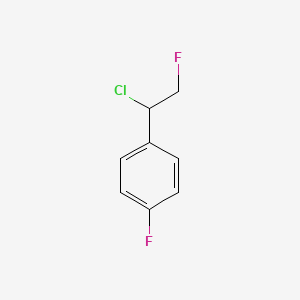
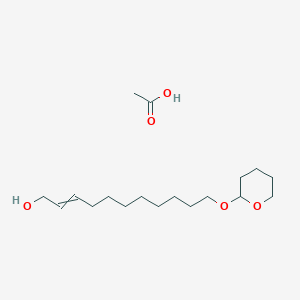
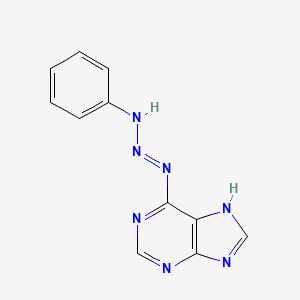
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)

